molecular formula C22H24N4OS B2763585 6-(4-benzylpiperidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide CAS No. 1396873-48-5

6-(4-benzylpiperidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide

Cat. No. B2763585
CAS RN: 1396873-48-5
M. Wt: 392.52
InChI Key: OKIXMPLKPUGKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-benzylpiperidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide, also known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. BPTP is a small molecule that has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. In

Scientific Research Applications

Acetylcholinesterase Inhibitors

Research has demonstrated the potential of pyridazine derivatives, such as "6-(4-benzylpiperidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide," in acting as acetylcholinesterase (AChE) inhibitors. For instance, the design, synthesis, and structure-activity relationships of a series of pyridazine analogues were explored, showing that specific structural modifications could significantly enhance AChE inhibitory activity. These modifications include the introduction of a lipophilic environment on the pyridazine ring and the substitution of the phenyl group, which led to derivatives with enhanced potency and selectivity for AChE over butyrylcholinesterase (BuChE) (Contreras, Parrot, Sippl, Rival, & Wermuth, 2001).

Antimicrobial Activity

Pyridazine derivatives have also been investigated for their antimicrobial properties. A study on the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives revealed that some synthesized compounds showed in vitro activity against various bacterial strains, highlighting the therapeutic potential of pyridazine-based compounds in addressing bacterial infections (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Antitumor and Antibacterial Agents

Further research into thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has showcased their potent antitumor and antibacterial properties. Novel carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides were synthesized, with some derivatives demonstrating higher activity against various cancer cell lines and bacterial strains than standard drugs, thereby emphasizing the potential of pyridazine and thiophene derivatives in cancer and infection management (Hafez, Alsalamah, & El-Gazzar, 2017).

Epilepsy Treatment

The exploration of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines derivatives for their anticonvulsant activity revealed significant potential in treating epilepsy. Variations in the aryl ring and amino side chain of these derivatives impacted their effectiveness in antagonizing seizures, with certain compounds showing comparable or superior potency to standard antiepileptic drugs. This research underscores the versatility of pyridazine derivatives in developing new epilepsy treatments (Hallot, Brodin, Merlier, Brochard, Chambon, & Bizière, 1986).

properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-(thiophen-2-ylmethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c27-22(23-16-19-7-4-14-28-19)20-8-9-21(25-24-20)26-12-10-18(11-13-26)15-17-5-2-1-3-6-17/h1-9,14,18H,10-13,15-16H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIXMPLKPUGKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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